
2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
Vue d'ensemble
Description
2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a dimethoxybenzyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 5-methyl-2H-pyrazol-3-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid can oxidize the compound to form cation radicals.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are commonly used for reduction reactions.
Substitution: Alkyl halides and bases such as sodium hydroxide or potassium carbonate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group but lacks the pyrazole ring.
5-Methyl-2H-pyrazol-3-ylamine: Contains the pyrazole ring but lacks the dimethoxybenzyl group.
Uniqueness
2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is unique due to the combination of the dimethoxybenzyl group and the pyrazole ring, which imparts specific chemical and biological properties not found in the individual components.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-6-13(14)16(15-9)8-10-4-5-11(17-2)12(7-10)18-3/h4-7H,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLJMNEYSXFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


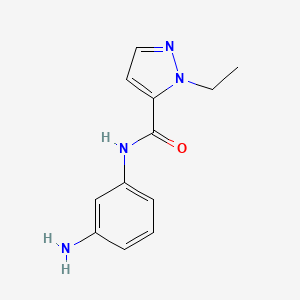
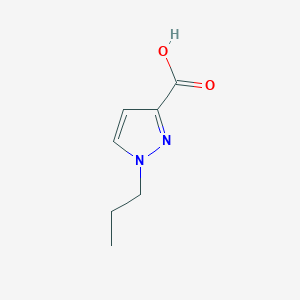

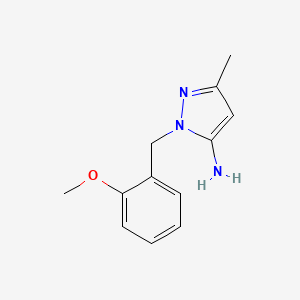
![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)
![2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175519.png)
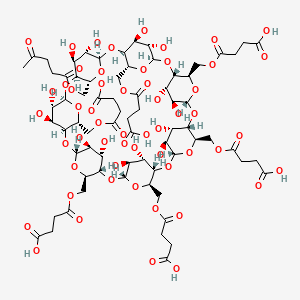
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175546.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175560.png)



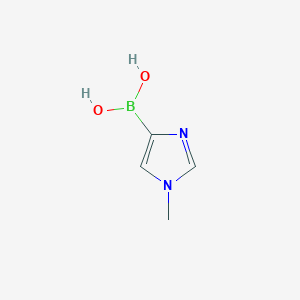
![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)
